molecular formula C8H10N4 B6618249 {2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine CAS No. 1565662-13-6

{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine

Cat. No. B6618249
CAS RN: 1565662-13-6
M. Wt: 162.19 g/mol
InChI Key: IVLVPZLPJFFGNY-UHFFFAOYSA-N
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Description

2-Methyl-3H-imidazo[4,5-b]pyridin-7-ylmethanamine, also known as 2-MIPM, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a heterocyclic amine with a nitrogen-containing ring structure, and is composed of two nitrogen atoms, two methyl groups, and a pyridine ring. It is a colorless solid that is soluble in water and has a molecular weight of 174.2 g/mol.

Mechanism of Action

The mechanism of action of {2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine is not fully understood. However, it is believed that its nitrogen-containing ring structure is important for its activity, and that the two methyl groups may play a role in modulating its activity. It is also believed that the pyridine ring may be involved in the binding of the compound to proteins or other molecules.
Biochemical and Physiological Effects
{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been shown to bind to the dopamine receptor, and to modulate the activity of the serotonin transporter. In addition, it has been shown to increase the levels of serotonin in the brain.

Advantages and Limitations for Lab Experiments

{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also soluble in water, making it easy to use in aqueous solutions. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

In the future, {2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine may be used in a variety of applications, such as drug discovery, drug metabolism, and biochemistry. It may also be used to study the structure-activity relationship of amines, and to investigate the mechanism of action of drugs. Additionally, it may be used to study the biochemical and physiological effects of drugs, as well as to modulate the activity of neurotransmitter systems. Finally, it may be used to develop new drugs or drug delivery systems.

Synthesis Methods

{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biocatalytic synthesis. Chemical synthesis is the most commonly used method, and involves the reaction of a primary amine with a nitrile or nitro compound in the presence of a base, such as sodium hydroxide or potassium hydroxide. Enzymatic synthesis involves the use of enzymes to catalyze the reaction, while biocatalytic synthesis involves the use of microorganisms to catalyze the reaction.

Scientific Research Applications

{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine has been studied for its potential applications in scientific research, such as in the fields of drug discovery, drug metabolism, and biochemistry. It has been used as a model compound to study the structure-activity relationship of amines, and to investigate the mechanism of action of drugs. It has also been used to study the metabolism of drugs, as well as the biochemical and physiological effects of drugs.

properties

IUPAC Name

(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-11-7-6(4-9)2-3-10-8(7)12-5/h2-3H,4,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLVPZLPJFFGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=C2N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine

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